molecular formula C16H16N2O2 B14705634 Ethanediamide, N,N'-dimethyl-N,N'-diphenyl- CAS No. 14288-22-3

Ethanediamide, N,N'-dimethyl-N,N'-diphenyl-

Cat. No.: B14705634
CAS No.: 14288-22-3
M. Wt: 268.31 g/mol
InChI Key: RDICKGGRFDSPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanediamide, N,N’-dimethyl-N,N’-diphenyl- is an organic compound with the molecular formula C16H18N2O2 It is a derivative of ethanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanediamide, N,N’-dimethyl-N,N’-diphenyl- can be synthesized through a multi-step process involving the reaction of ethanediamide with methyl and phenyl substituents. One common method involves the reaction of ethanediamide with methyl iodide and phenyl lithium under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of ethanediamide, N,N’-dimethyl-N,N’-diphenyl- may involve the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-dimethyl-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Ethanediamide, N,N’-dimethyl-N,N’-diphenyl- has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethanediamide, N,N’-dimethyl-N,N’-diphenyl- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanediamide, N,N’-dimethyl-: Lacks the phenyl groups, resulting in different chemical properties.

    Ethanediamide, N,N’-diphenyl-: Lacks the methyl groups, affecting its reactivity and applications.

    N,N’-Dimethylethylenediamine: A related compound with different substituents on the nitrogen atoms.

Uniqueness

Ethanediamide, N,N’-dimethyl-N,N’-diphenyl- is unique due to the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity. This combination of substituents makes it a versatile compound with diverse applications in research and industry.

Properties

CAS No.

14288-22-3

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-diphenyloxamide

InChI

InChI=1S/C16H16N2O2/c1-17(13-9-5-3-6-10-13)15(19)16(20)18(2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

RDICKGGRFDSPPB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.